N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide
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Description
Mechanism of Action
Target of Action
The compound is a derivative of the n-tert-butyloxycarbonyl (n-boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The mode of action of N-(tert-butoxycarbonyl)-N1-(3-chloro-4-fluorophenyl)glycinamide involves the selective deprotection of the N-Boc group . This process is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . The deprotection of the N-Boc group can lead to changes in the structure and function of the target molecule .
Result of Action
The deprotection of the n-boc group can lead to changes in the structure and function of the target molecule , which may have downstream effects on cellular processes.
Action Environment
The deprotection of the n-boc group occurs under room temperature conditions , suggesting that temperature may be an important factor in the compound’s action.
Properties
IUPAC Name |
tert-butyl N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-10(15)9(14)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZEPUYGKGYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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